5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1221341-20-3
VCID: VC11720456
InChI: InChI=1S/C11H19ClN2O2S/c1-3-4-5-6-7-14-10(8-12)9-13-11(14)17(2,15)16/h9H,3-8H2,1-2H3
SMILES: CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl
Molecular Formula: C11H19ClN2O2S
Molecular Weight: 278.80 g/mol

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole

CAS No.: 1221341-20-3

Cat. No.: VC11720456

Molecular Formula: C11H19ClN2O2S

Molecular Weight: 278.80 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole - 1221341-20-3

Specification

CAS No. 1221341-20-3
Molecular Formula C11H19ClN2O2S
Molecular Weight 278.80 g/mol
IUPAC Name 5-(chloromethyl)-1-hexyl-2-methylsulfonylimidazole
Standard InChI InChI=1S/C11H19ClN2O2S/c1-3-4-5-6-7-14-10(8-12)9-13-11(14)17(2,15)16/h9H,3-8H2,1-2H3
Standard InChI Key IDTHAJZNYKCXRX-UHFFFAOYSA-N
SMILES CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl
Canonical SMILES CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole features a five-membered aromatic imidazole ring with nitrogen atoms at positions 1 and 3. Key substituents include:

  • Chloromethyl group (-CH2Cl) at position 5, enabling nucleophilic substitution reactions.

  • Hexyl chain (-C6H13) at position 1, conferring lipophilicity and membrane permeability.

  • Methanesulfonyl group (-SO2CH3) at position 2, enhancing electron-withdrawing effects and stability.

The molecular formula C11H19ClN2O2S corresponds to a molecular weight of 278.80 g/mol, as confirmed by mass spectrometry.

Physicochemical Characteristics

PropertyValue
Molecular Weight278.80 g/mol
Solubility (25°C)Soluble in DMF, acetonitrile
Melting PointNot reported
LogP (Octanol-Water)Estimated 2.8–3.5

The methanesulfonyl group increases polarity compared to non-sulfonated imidazoles, while the hexyl chain balances hydrophobicity.

Synthesis and Optimization

General Synthesis Route

The synthesis involves multi-step reactions to construct the imidazole core and introduce substituents:

  • Imidazole Ring Formation: Cyclization of 3-amino-4-methylaminobenzoic acid derivatives with chloroacetyl chloride under DMF catalysis .

  • Functional Group Introduction:

    • Chloromethylation: Achieved via chloroacetyl chloride at 50°C, yielding intermediates with >85% purity .

    • Methanesulfonylation: Sulfonation using methanesulfonyl chloride in dichloromethane.

  • Purification: Crystallization from acetonitrile/water mixtures to isolate the final product .

Process Optimization

Patent CN104003977A highlights critical parameters for scaling synthesis:

  • Solvent Selection: DMF enhances reaction rates, while ethyl acetate facilitates precipitation .

  • Temperature Control: Maintaining 50–70°C during cyclization minimizes byproducts .

  • Catalysis: Trace DMF accelerates acylation steps, reducing reaction times .

Yield improvements to 87.7% have been reported using acetonitrile as a co-solvent .

Biological Activities and Mechanisms

Enzyme Inhibition

The imidazole ring coordinates with metal ions in enzyme active sites, particularly in:

  • Cytochrome P450 Enzymes: Modulation of drug metabolism pathways.

  • Histone Deacetylases (HDACs): Potential epigenetic regulation in cancer cells.

Anti-inflammatory and Anticancer Effects

  • COX-2 Inhibition: The sulfonyl group mimics sulfonamide pharmacophores, reducing prostaglandin synthesis.

  • Apoptosis Induction: Hexyl chains may facilitate interaction with lipid bilayers in tumor cells.

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization:

  • Chloromethyl Group: Replacement with amines or thiols for targeted prodrugs.

  • Hexyl Chain: Adjustment to modulate pharmacokinetics (e.g., C5–C8 chains for optimal bioavailability).

Patent Landscape

  • CN104003977A: Demonstrates scalable synthesis of chloromethyl-imidazole intermediates .

  • US10435376B2: Validates imidazole derivatives as anticoccidial agents, supporting broader therapeutic applications .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
2-Chloromethyl-1-methyl-1H-benzimidazoleBenzene-fused ringLower solubility
Imidazole-4,5-dicarboxamideCarboxamide groupsAnticoccidial

Advantages of 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole

  • Enhanced Solubility: Methanesulfonyl group improves aqueous compatibility vs. alkyl-only derivatives.

  • Synthetic Flexibility: Chloromethyl site allows facile functionalization compared to nitro or cyano groups .

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